molecular formula C13H27N3O2S B10879922 1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine

1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine

Cat. No.: B10879922
M. Wt: 289.44 g/mol
InChI Key: XPVKQIBBTKSHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a propylpiperidine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Methylsulfonyl Group: The piperazine ring is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Introduction of Propylpiperidine Moiety: The final step involves the reaction of the intermediate compound with 1-propylpiperidine in the presence of a suitable catalyst to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its use as a lead compound for the development of new drugs targeting neurological disorders.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with dopamine and serotonin receptors.

Comparison with Similar Compounds

1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives such as:

    1-(Methylsulfonyl)-4-(1-ethylpiperidin-4-yl)piperazine: Similar structure but with an ethyl group instead of a propyl group.

    1-(Methylsulfonyl)-4-(1-butylpiperidin-4-yl)piperazine: Similar structure but with a butyl group instead of a propyl group.

    1-(Methylsulfonyl)-4-(1-phenylpiperidin-4-yl)piperazine: Similar structure but with a phenyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C13H27N3O2S

Molecular Weight

289.44 g/mol

IUPAC Name

1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine

InChI

InChI=1S/C13H27N3O2S/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18/h13H,3-12H2,1-2H3

InChI Key

XPVKQIBBTKSHJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.